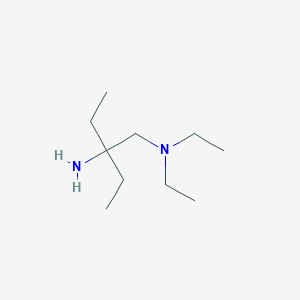
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound. It is related to Schiff bases from 2-hydroxy-1-naphthaldehyde, which have often been used as chelating ligands in the field of coordination chemistry . The Schiff base compounds can be classified by their photochromic and thermochromic characteristics .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester and 2-hydroxynaphthaldehyde in absolute ethanol, which is heated under reflux for several hours . The resulting precipitate is then filtered and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a thiophene ring attached to a naphthalene ring via an ethyl chain, which also bears a hydroxy group . The exact structure would depend on the specific synthesis process and the conditions under which the compound is analyzed.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents involved. For example, Schiff bases from 2-hydroxy-1-naphthaldehyde can undergo various reactions, including cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester, has a melting point of 208-210°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide and related compounds have been synthesized and evaluated for various biological activities. The synthesized compounds have shown notable antibacterial and antimycobacterial activities against strains such as Staphylococcus aureus, methicillin-resistant S. aureus, Mycobacterium tuberculosis, and M. avium subsp. paratuberculosis. Some compounds demonstrated activity comparable or superior to standards like ampicillin or rifampicin, highlighting their potential as leads for developing new antimicrobial agents. Additionally, these compounds were tested for cytotoxicity using THP-1 cells and for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, indicating their broader pharmacological potential (Goněc et al., 2015; Goněc et al., 2016).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis routes of compounds structurally related to this compound have been explored, revealing diverse synthetic strategies and potential applications in organic chemistry. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by its transformation into various derivatives, showcases the compound's versatility in chemical synthesis (Aleksandrov & El’chaninov, 2017).
Electronic and Optical Properties
The electronic and optical properties of this compound derivatives have been investigated, particularly in the context of materials science. For example, the study of naphthalene diimide (NDI) copolymers, which include structurally similar compounds, has highlighted their potential as n-type materials for organic electronics. The incorporation of thiophene units within the polymer backbone has been shown to significantly affect polymer crystallinity, macromolecular order, and, consequently, organic field-effect transistor (OFET) performance, underscoring the importance of core substitution on the optical and electrochemical properties of NDIs (Durban, Kazarinoff, & Luscombe, 2010).
Environmental and Analytical Applications
Research has also delved into the environmental and analytical applications of compounds related to this compound. For instance, studies on the autoxidation reactions of naphthalene derivatives provide insights into the degradation processes of azo dyes under aerobic conditions, which is crucial for understanding the environmental fate of these compounds (Kudlich et al., 1999). Additionally, the development of fluorescent sensors for metal ions based on thiophene-2-carboxylic acid hydrazide Schiff bases, which exhibit selective and sensitive detection capabilities, highlights the potential of these compounds in analytical chemistry, particularly for monitoring metal ions in environmental and biological samples (Tiwari, Mishra, & Singh, 2013).
Wirkmechanismus
Target of Action
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-3-carboxamide is a synthetic thiophene derivative . Thiophene derivatives are known to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . They have been reported to have diverse applications in medicinal chemistry and material science .
Mode of Action
It is known that thiophene derivatives can influence the reactivity of biological targets and metabolism . They can also exhibit weak intramolecular hydrogen bonding of the C–H···O type .
Biochemical Pathways
Thiophene derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Pharmacokinetics
It is known that thiophene derivatives can influence metabolism and pharmacokinetics .
Result of Action
Thiophene derivatives are known to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
It is known that thiophene derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-16(10-18-17(20)13-8-9-21-11-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQMWXAQJZYCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)



![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2962935.png)
![5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2962937.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2962939.png)

![4-Methoxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2962944.png)
![2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2962945.png)
![N-(3,4-dimethoxybenzyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2962946.png)
